2-chloro-N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide
Overview
Description
2-chloro-N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a chloro group, a dimethylamino group, and a hydrazinyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 4-(dimethylamino)phenylhydrazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with an appropriate reagent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in ethanol, thiols in dimethyl sulfoxide, or alkoxides in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
2-chloro-N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide
- 2-chloro-N-{(1Z)-1-[4-(methylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide
- 2-chloro-N-{(1Z)-1-[4-(ethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl}benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, dimethylamino group, and hydrazinyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[(Z)-1-[4-(dimethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-23(2)13-9-7-12(8-10-13)11-16(18(25)22-20)21-17(24)14-5-3-4-6-15(14)19/h3-11H,20H2,1-2H3,(H,21,24)(H,22,25)/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSIZYPXOFIUJE-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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